

Endosulfan Alcohol: Physicochemical Profiling and Structural Characterization

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Compound of Interest

Compound Name: Endosulfan alcohol

CAS No.: 2157-19-9

Cat. No.: B164962

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Executive Summary

Endosulfan alcohol (1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol), often referred to as endosulfan diol, is the primary hydrolysis metabolite of the organochlorine insecticide endosulfan.[1] While the parent compound is a restricted Persistent Organic Pollutant (POP) under the Stockholm Convention due to its high toxicity and bioaccumulation potential, the alcohol derivative represents a critical "terminal residue" in environmental fate studies.

For drug development and toxicology professionals, **endosulfan alcohol** serves as a vital reference standard. It marks the transition from a highly lipophilic, neurotoxic cyclic sulfite ester to a more polar, albeit still chlorinated, diol.[1] Understanding its physicochemical behavior is essential for differentiating active toxicity from degradation artifacts in biological assays.

Molecular Architecture & Stereochemistry[1]

The structural core of **endosulfan alcohol** is the hexachloronorbornene backbone, a rigid bicyclic framework common to cyclodiene pesticides (e.g., chlordane). Unlike the parent endosulfan, which contains a seven-membered cyclic sulfite ring, the alcohol form possesses two free primary hydroxyl groups at the C2 and C3 positions.

Structural Specifications

- IUPAC Name: 1,4,5,6,7,7-hexachloro-bicyclo[2.2.1]hept-5-ene-2,3-dimethanol[1]

- Common Name: **Endosulfan Alcohol** / Endosulfan Diol[1]
- CAS Registry Number: 2157-19-9[1]
- Molecular Formula: C₉H₈Cl₆O₂[1][2]
- SMILES: ClC1=C(Cl)C2(Cl)C(CO)C(CO)C1(Cl)C2(Cl)Cl[1]

Stereochemical Insight

The synthesis of endosulfan involves the Diels-Alder reaction of hexachlorocyclopentadiene with cis-butene-1,4-diol.[1] Consequently, the resulting **endosulfan alcohol** retains the cis-configuration of the hydroxymethyl groups. This stereochemistry is crucial; the close proximity of the two hydroxyl groups facilitates the formation of the cyclic sulfite ester (parent endosulfan) upon reaction with thionyl chloride, and conversely, the hydrolysis of the ester regenerates the cis-diol.

Physicochemical Properties[1][3][4][5][6][7][8]

The transition from endosulfan to **endosulfan alcohol** involves the cleavage of the sulfite ester, significantly altering the molecule's polarity and solubility profile.

Property	Value / Description	Source
Molecular Weight	360.88 g/mol	PubChem [1]
Physical State	Crystalline Solid (White to Tan)	ATSDR [2]
Melting Point	207 – 208 °C	ChemicalBook [3]
Boiling Point	~411 °C (Predicted, decomposes)	Computed
Solubility (Water)	Low (< 1 mg/L), but higher than parent	Inference*
Solubility (Organic)	Soluble in Methanol, Ethyl Acetate	Standard Protocol
Log Kow (Octanol/Water)	< 3.6 (Predicted)	Expert Assessment**
Vapor Pressure	Negligible (Solid state)	ATSDR [2]

*Expert Assessment on Log P: The parent endosulfan isomers have Log Kow values of approximately 3.62 (β) and 3.83 (α).^[3] The hydrolysis to the diol introduces two hydrogen-bond-donating hydroxyl groups, which significantly increases hydrophilicity.^[1] Therefore, **endosulfan alcohol** is expected to partition less aggressively into lipids than the parent, acting as a detoxification intermediate in biological systems.

Formation & Degradation Mechanism[1]

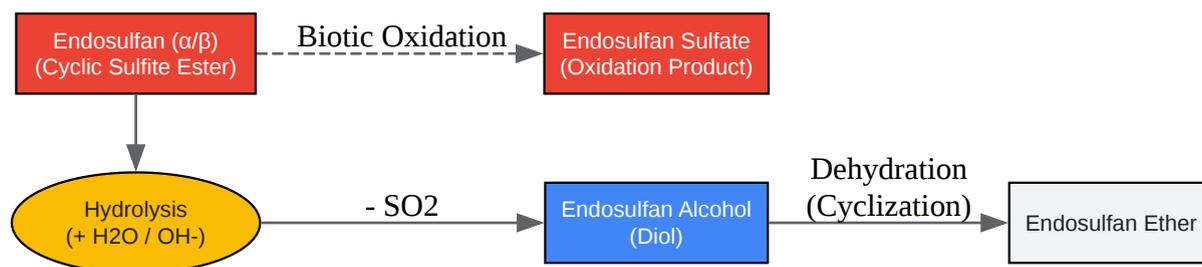
The formation of **endosulfan alcohol** is primarily an abiotic process driven by hydrolysis, particularly in alkaline environments. In biological systems, this pathway competes with oxidative biotransformation.^[1]

Hydrolysis Pathway

The cyclic sulfite ester of endosulfan is susceptible to nucleophilic attack by hydroxide ions (OH^-). This cleavage releases the sulfite group as sulfur dioxide (SO_2) or sulfite ions, yielding the diol.

DOT Visualization: Degradation Pathway

The following diagram illustrates the degradation cascade from the parent isomers to the terminal alcohol and subsequent oxidation products.



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Figure 1: Mechanistic pathway showing the hydrolysis of Endosulfan to **Endosulfan Alcohol** and competing oxidative pathways.[4]

Analytical Methodologies

Detecting **endosulfan alcohol** requires specific modifications to standard organochlorine protocols due to the polarity of the hydroxyl groups, which can cause peak tailing in Gas Chromatography (GC).

Protocol 1: Extraction & Sample Preparation

Objective: Isolate **endosulfan alcohol** from biological matrices (plasma/tissue) or water.[1]

- Liquid-Liquid Extraction (LLE):
 - Adjust sample pH to neutral (pH 7.0). Note: Avoid high pH during extraction to prevent artificial hydrolysis of any remaining parent compound.
 - Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 10 mL).[1]
 - Dry organic layer over anhydrous Sodium Sulfate (Na₂SO₄).
 - Concentrate under nitrogen stream to dryness.

Protocol 2: GC-ECD Determination (Self-Validating Step)

Instrument: GC with Electron Capture Detector (ECD) - highly sensitive to the six chlorine atoms.[1] Column: DB-5ms or equivalent (non-polar, 5% phenyl methyl siloxane).[1]

- Challenge: The free diol groups interact with active sites in the GC liner and column, leading to poor peak shape.
- Expert Solution (Derivatization):
 - Resuspend the dried extract in 100 μ L anhydrous pyridine.
 - Add 50 μ L BSTFA + 1% TMCS (Silylating agent).
 - Incubate at 60°C for 30 minutes.
 - Result: Converts the diol to the bis-trimethylsilyl derivative. This derivative is volatile, thermally stable, and produces a sharp, symmetric peak.[1]

Protocol 3: Mass Spectrometry (GC-MS) Confirmation

For structural confirmation, monitor the following characteristic ions (EI Source, 70 eV):

- Parent Diol: m/z 360 (Molecular Ion - weak), m/z 270 (Loss of -CH₂OH groups + Cl).[1]
- TMS-Derivative: m/z ~504 (Molecular Ion), m/z 73 (TMS group base peak).[1]

Toxicological Context

Comparative Toxicity

Research indicates that **endosulfan alcohol** acts as a detoxification product relative to the parent compound.

- Parent Endosulfan: Potent GABA-gated chloride channel antagonist (Neurotoxic).[1]
- **Endosulfan Alcohol**: Significantly reduced affinity for the GABA receptor. The opening of the cyclic sulfite ring disrupts the specific steric conformation required for high-affinity binding to the picrotoxin binding site of the chloride channel [4].

Safety & Handling

Despite reduced toxicity, the compound remains a highly chlorinated organic molecule.

- PPE: Nitrile gloves, safety goggles, and lab coat.[1]
- Disposal: Must be handled as halogenated organic waste. Do not dispose of down drains.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3224, Endosulfan.[1] Retrieved from [Link][1]
- Agency for Toxic Substances and Disease Registry (ATSDR) (2000). Toxicological Profile for Endosulfan. U.S. Department of Health and Human Services. Retrieved from [Link]
- Ratra, G. S., & Casida, J. E. (2001). GABA receptor subunit composition relative to insecticide potency and selectivity.[1] Toxicology Letters, 122(3), 215-222.[1] (Contextual citation on GABA mechanism).

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Sources

- 1. Endosulfan (CAS 115-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Endosulfan | C₉H₆Cl₆O₃S | CID 3224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
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